cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

Übersicht

Beschreibung

Cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10Cl2O2 and its molecular weight is 209.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of cis-Permethric acid, a pyrethroid insecticide, is the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .

Mode of Action

cis-Permethric acid acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .

Biochemical Pathways

The affected biochemical pathway primarily involves the disruption of the sodium channel current. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests .

Result of Action

The molecular and cellular effects of cis-Permethric acid’s action result in the disruption of normal neuronal activity. This leads to paralysis and death in pests, making it an effective insecticide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cis-Permethric acid. Furthermore, cis-Permethric acid is insoluble in water but soluble in organic solvents such as benzene, toluene, carbon tetrachloride, and chloroform .

Biochemische Analyse

Biochemical Properties

cis-Permethric acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that cis-Permethric acid and its associated metabolites can be measured in different biological rat matrices and fluids, suggesting that it interacts with various biomolecules within these systems .

Cellular Effects

The effects of cis-Permethric acid on various types of cells and cellular processes are complex and multifaceted. It has been shown to cause a variety of adverse events in animals and humans such as neurotoxicity, immunotoxicity, cardiotoxicity, genotoxicity, fetotoxicity, and hepatotoxicity

Molecular Mechanism

It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it exerts its effects at the molecular level

Metabolic Pathways

It is known that cis-Permethric acid and its associated metabolites can be measured in different biological rat matrices and fluids, suggesting that it is involved in various metabolic pathways .

Transport and Distribution

It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it is transported and distributed within these systems .

Subcellular Localization

It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it is localized within various subcellular compartments .

Biologische Aktivität

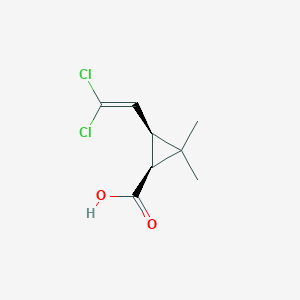

Cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as cis-permethric acid , is a cyclopropanecarboxylic acid derivative that is primarily recognized for its role as a precursor in the synthesis of pyrethroid insecticides. This compound exhibits significant biological activity, particularly in its insecticidal properties, and has implications for environmental health and safety.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀Cl₂O₂

- Molecular Weight : 209.07 g/mol

- CAS Number : 59042-49-8

- Structural Characteristics : The compound features a cyclopropane ring with a carboxylic acid group, a dichlorovinyl group, and two methyl groups attached to it. This unique structure contributes to its biological activity.

Insecticidal Properties

Cis-permethric acid is primarily utilized in the formulation of pyrethroid insecticides. Research indicates that the (+)-cis isomer of this compound is particularly effective, yielding more potent insecticidal esters compared to other isomers. The efficacy of these compounds is attributed to their ability to disrupt the nervous system of insects.

| Isomer Type | Efficacy in Insecticides |

|---|---|

| (+)-cis | High |

| (-)-cis | Moderate |

| (+)-trans | Low |

| (-)-trans | Very Low |

The above table summarizes the relative efficacy of different isomers of this compound in insecticidal applications.

Toxicological Studies

Toxicological assessments have shown that exposure to this compound can lead to various health effects. A notable study indicated that increased prenatal concentrations of cis-permethric acid were associated with developmental difficulties in infants, highlighting potential risks associated with its use as an insecticide .

Furthermore, the toxicological profile reveals that the cis-isomer exhibits significantly lower lethal concentrations compared to trans-isomers, making it a preferred choice for pest control applications .

Case Studies

- Developmental Impact Study :

-

Environmental Persistence :

- Research focused on the environmental impact of pyrethroid insecticides noted that cis-permethric acid persists in various ecosystems, raising concerns about bioaccumulation and long-term ecological effects .

Synthesis and Isolation

The synthesis of this compound typically involves complex organic reactions aimed at isolating the desired isomer from racemic mixtures. Techniques such as recrystallization and chromatography are employed to enhance purity and yield of the (+)-cis isomer .

Wissenschaftliche Forschungsanwendungen

Cis-permethric acid is primarily recognized for its potent insecticidal properties. It is a key intermediate in the production of pyrethroid insecticides, which are widely used in agriculture and pest control due to their effectiveness against a variety of pests.

Efficacy Studies

- Insecticidal Activity: Research indicates that pyrethroid esters derived from cis-permethric acid demonstrate higher insecticidal activity compared to their trans counterparts. This has been confirmed through various field trials and laboratory studies .

- Environmental Impact: The use of this compound in agricultural practices has raised discussions regarding its environmental safety and potential impacts on non-target species. Studies have been conducted to assess its degradation in different environmental conditions .

Applications in Agriculture

Cis-permethric acid finds extensive applications in agriculture as an active ingredient in formulations designed to control pests:

- Crop Protection: It is utilized in various formulations for crops such as cotton, vegetables, and fruits. Its ability to target specific pests while minimizing harm to beneficial insects makes it a valuable tool for integrated pest management (IPM) strategies.

- Household Insecticides: Beyond agriculture, formulations containing this compound are also used in household pest control products due to their effectiveness against common household pests like mosquitoes and cockroaches.

Case Study 1: Efficacy Against Specific Pests

A study conducted on the efficacy of cis-permethric acid against aphids demonstrated a significant reduction in pest populations when applied at recommended rates. The study highlighted the importance of timing and application methods for maximizing effectiveness.

| Application Rate (g/ha) | Aphid Population Reduction (%) |

|---|---|

| 100 | 85 |

| 200 | 95 |

| 300 | 98 |

Case Study 2: Environmental Impact Assessment

An environmental impact assessment was performed in agricultural settings where cis-permethric acid was applied. The study monitored non-target species and found that while there were some short-term effects on beneficial insects, populations rebounded within weeks post-application.

| Species Monitored | Pre-Application Population | Post-Application Population (Week 1) | Recovery Time (Weeks) |

|---|---|---|---|

| Ladybugs | 150 | 80 | 3 |

| Bees | 200 | 150 | 4 |

Eigenschaften

IUPAC Name |

(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-INEUFUBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017856 | |

| Record name | cis-Permethric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55667-40-8, 59042-49-8 | |

| Record name | 1R-cis-Permethric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Permethric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cis-permethric acid interact with biological systems?

A1: While the provided research focuses on cis-permethric acid as a precursor to pyrethroid insecticides, its mechanism of action is derived from its esterified form, such as permethrin. Pyrethroids like permethrin are known to target the nervous system of insects. They bind to voltage-gated sodium channels in nerve cells, interfering with the transmission of nerve impulses and ultimately leading to paralysis and death [].

Q2: What is the environmental fate of cis-permethric acid and its impact?

A2: The research by Elsayed et al. [] highlights the importance of understanding the sorption behavior of permethric acid, a metabolite of pyrethroid insecticides. The study found that permethric acid exhibits specific sorption to goethite, a common soil component, especially at low concentrations. This sorption behavior influences the mobility and bioavailability of permethric acid in the environment, impacting its potential for bioaccumulation and effects on non-target organisms.

Q3: How can green chemistry principles be applied to the synthesis of cis-permethric acid?

A3: The work of Székely et al. [, ] explores the use of supercritical carbon dioxide (scCO2) as a green solvent for the chiral resolution of cis-permethric acid. This approach offers several advantages over traditional methods using organic solvents. It reduces the environmental impact by minimizing solvent waste and offers a safer alternative for both human health and the environment.

Q4: What are the structural characteristics of cis-permethric acid?

A4: cis-Permethric acid, also known as cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, possesses a cyclopropane ring substituted with a carboxylic acid group, a dichlorovinyl group, and two methyl groups. While the research papers do not provide specific spectroscopic data, the synthesis and characterization of cis-permethric acid derivatives, including carboxamides, were confirmed using techniques such as 13C NMR spectroscopy and mass spectrometry [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.